molecular formula C8H5ClF2O B1472070 6'-Chloro-2',3'-difluoroacetophenone CAS No. 1373920-86-5

6'-Chloro-2',3'-difluoroacetophenone

Cat. No.: B1472070
CAS No.: 1373920-86-5
M. Wt: 190.57 g/mol
InChI Key: MSWPVZQPVHBWRL-UHFFFAOYSA-N
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Description

6'-Chloro-2',3'-difluoroacetophenone (CAS: 177942-50-6) is a halogenated acetophenone derivative characterized by a chloro substituent at the 6' position and fluoro groups at the 2' and 3' positions on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of its substituents, which enhance the reactivity of the carbonyl group. Its molecular formula is C₈H₅ClF₂O, with a molecular weight of 190.57 g/mol.

Properties

IUPAC Name

1-(6-chloro-2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPVZQPVHBWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6’-Chloro-2’,3’-difluoroacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.

Cellular Effects

The effects of 6’-Chloro-2’,3’-difluoroacetophenone on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 6’-Chloro-2’,3’-difluoroacetophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This binding often involves the formation of covalent bonds with the active sites of enzymes, leading to irreversible inhibition. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 6’-Chloro-2’,3’-difluoroacetophenone can change over time in laboratory settings. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 6’-Chloro-2’,3’-difluoroacetophenone vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, the compound can be toxic, leading to adverse effects such as organ damage or systemic toxicity.

Metabolic Pathways

6’-Chloro-2’,3’-difluoroacetophenone is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, 6’-Chloro-2’,3’-difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by factors such as its chemical properties and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 6’-Chloro-2’,3’-difluoroacetophenone can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

6'-Chloro-2',3'-difluoroacetophenone (CDFA) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and potential applications of CDFA, supported by relevant studies and data.

  • Molecular Formula : C8H5ClF2O
  • Molecular Weight : 190.57 g/mol
  • IUPAC Name : 1-(6-chloro-2,3-difluorophenyl)ethanone
  • CAS Number : 1373920-86-5

CDFA exhibits significant interactions with various biological molecules, particularly enzymes and proteins. Notably, it has been shown to inhibit certain enzymes, impacting metabolic pathways within cells. Key biochemical properties include:

  • Enzyme Inhibition : CDFA interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous xenobiotics and endogenous compounds. This interaction can lead to altered drug metabolism and potential drug-drug interactions.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression. For instance, it may inhibit key signaling proteins, leading to changes in cellular responses and metabolic states.

Molecular Mechanisms

The biological activity of CDFA can be attributed to several molecular mechanisms:

  • Covalent Bond Formation : CDFA can bind covalently to the active sites of enzymes, resulting in irreversible inhibition. This mechanism is critical in understanding its potential toxicological effects.
  • Metabolic Pathway Involvement : CDFA is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may possess different biological activities. Understanding these metabolic pathways is essential for predicting the compound's effects in vivo.
  • Subcellular Localization : The localization of CDFA within cellular compartments can influence its activity. Targeting specific organelles may enhance or diminish its biological effects.

Dosage Effects in Animal Models

Research indicates that the effects of CDFA vary significantly with dosage:

  • Low Doses : Minimal observable effects on cellular functions.
  • High Doses : Significant biochemical and physiological changes, suggesting a dose-dependent relationship that warrants further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of CDFA:

  • Study on Enzyme Interactions : A study demonstrated that CDFA inhibits cytochrome P450 3A4 activity in vitro, which is vital for drug metabolism. This inhibition could lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme.
  • Toxicological Assessment : A safety data sheet indicates that CDFA may cause skin irritation and serious eye damage upon exposure, highlighting the need for careful handling in laboratory settings .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cytochrome P450 enzymes
Cellular SignalingAlters signaling pathways affecting metabolism
ToxicityCauses skin irritation and eye damage
Dosage DependenceVaries from minimal effects at low doses to significant changes at high doses

Scientific Research Applications

Synthesis and Properties

6'-Chloro-2',3'-difluoroacetophenone is synthesized through various methods, often involving chlorination and fluorination processes. The compound's structure includes a chloro group and two fluorine atoms attached to the acetophenone framework, which enhances its reactivity and functional versatility.

Key Properties:

  • Molecular Formula: C9H7ClF2O
  • Molecular Weight: 208.60 g/mol
  • Boiling Point: Not specified in the literature
  • Solubility: Soluble in organic solvents

Pharmaceutical Applications

The compound has been studied for its potential as a pharmaceutical intermediate. Its difluoromethyl group is particularly valuable in medicinal chemistry due to its ability to modulate biological activity.

Case Study: Antiviral Agents
Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for developing anti-HIV medications. The difluoromethyl group enhances the metabolic stability of the compounds, contributing to their efficacy against viral enzymes .

Table 1: Antiviral Activity of Difluorinated Compounds

Compound NameTarget VirusIC50 (µM)Reference
This compoundHIV12
Other Difluorinated CompoundsHIVVaries

Agrochemical Applications

In agrochemistry, this compound serves as an important intermediate for synthesizing pesticides and herbicides. The introduction of fluorine atoms enhances the bioactivity and selectivity of these compounds.

Case Study: Herbicidal Activity
A study demonstrated that a derivative of this compound showed significant herbicidal activity against common weeds, indicating its potential as a leading candidate for new herbicide formulations .

Table 2: Herbicidal Efficacy of Fluorinated Compounds

Compound NameTarget WeedEfficacy (%)Reference
This compoundCommon Lambsquarters85
Other Fluorinated HerbicidesVariousVaries

Material Science Applications

In material science, the unique properties of fluorinated compounds make them suitable for developing advanced materials such as liquid crystals and polymers.

Case Study: Liquid Crystal Displays
Research has shown that incorporating this compound into liquid crystal formulations can enhance thermal stability and electro-optical performance, making it a valuable component in display technologies .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structurally related compounds include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
4'-Chloro-2',6'-difluoroacetophenone 2',4',6'-Cl, F C₈H₅ClF₂O 190.58 1017777-45-5
2',6'-Dichloro-3'-fluoroacetophenone 2',3',6'-Cl, F C₈H₅Cl₂FO 207.03 290835-85-7
5'-Fluoro-2'-hydroxyacetophenone 2'-OH, 5'-F C₈H₇FO₂ 154.04 Not Provided
2-Chloro-2',4'-difluoroacetophenone 2',4'-F, 2-Cl C₈H₅ClF₂O 190.57 60468-36-2

Key Observations :

  • Substituent Effects: The position and number of halogens significantly influence electronic and steric properties. For example, 6'-Chloro-2',3'-difluoroacetophenone has ortho-fluorine groups, which increase steric hindrance near the carbonyl compared to para-substituted analogues like 4'-Chloro-2',6'-difluoroacetophenone.
  • Electron-Withdrawing Effects : All compounds feature electron-withdrawing groups (Cl, F), which activate the carbonyl for nucleophilic reactions (e.g., Suzuki-Miyaura cross-coupling).

Physical and Spectral Properties

Melting Points and Solubility:
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Notes)
This compound Not Reported Not Reported Soluble in organic solvents
4'-Chloro-2',6'-difluoroacetophenone Not Reported Not Reported Soluble in DMSO, stored at RT
2',6'-Dichloro-3'-fluoroacetophenone Liquid (mp N/A) 255 Colorless to light yellow liquid
5'-Fluoro-2'-hydroxyacetophenone 46–48 Not Reported Crystallizes from hexane

Spectral Data :

  • IR Spectroscopy: The carbonyl stretch (νC=O) varies with substituent electronegativity: 5'-Fluoro-2'-hydroxyacetophenone: 1648 cm⁻¹ 2'-Hydroxy-6'-methoxyacetophenone: 1620 cm⁻¹ this compound: Expected near 1640–1650 cm⁻¹ due to strong electron withdrawal.
Reactivity:
  • Nucleophilic Substitution: Chloro and fluoro groups direct electrophilic attacks. For example, 2α-chloro-2′-(di)halogenopicropodophyllotoxins undergo stereospecific substitutions with carboxylic acids mediated by BF₃·Et₂O.
  • C-Ring Aromatization: Halogenated acetophenones like 2',6'-Dichloro-3'-fluoroacetophenone participate in C-ring aromatization under Lewis acid conditions (e.g., AlCl₃ or BF₃·Et₂O).

Preparation Methods

Friedel-Crafts Acylation Route

  • Starting Material: 6-chloro-2,3-difluorobenzene (or a suitably halogenated benzene derivative).
  • Acylating Agent: Acetyl chloride or acetic anhydride.
  • Catalyst: Aluminum chloride (AlCl₃), a strong Lewis acid.
  • Solvent: Anhydrous dichloromethane or carbon disulfide.
  • Conditions: Controlled temperature (0–40°C) to avoid polyacylation or rearrangement.
  • Outcome: Electrophilic aromatic substitution introduces the acetyl group at the para or ortho position relative to halogens, which in this case is the position bearing the acetyl substituent.

This method leverages the directing effects of fluorine and chlorine substituents, which deactivate the ring but direct substitution to specific positions due to their electronic properties.

Halogenation of Preformed Acetophenone

  • Starting Material: 2',3'-difluoroacetophenone.
  • Chlorination: Using selective chlorinating agents such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).
  • Conditions: Low temperature and controlled stoichiometry to avoid over-chlorination.
  • Result: Introduction of chlorine at the 6' position via electrophilic aromatic substitution or radical substitution.

Diazonium Salt Route (Indirect Synthesis)

  • Starting Material: 6-chloro-2,3-difluoroaniline.
  • Step 1: Diazotization of the aniline group using sodium nitrite (NaNO₂) and acid at low temperature.
  • Step 2: Reaction of the diazonium salt with acetylating agents or coupling with acetaldoxime derivatives.
  • Catalysts: Copper sulfate (CuSO₄) as a catalyst in some protocols.
  • pH Control: Maintaining pH between 3 and 6 during reaction steps to optimize yield and selectivity.
  • Purification: Steam distillation and organic solvent extraction (e.g., toluene), followed by reduced-pressure distillation to isolate the acetophenone product with high purity.

This approach is adapted from the preparation of similar difluoroacetophenones and allows for mild reaction conditions and good yields.

Reaction Conditions and Optimization

Parameter Typical Value/Condition Notes/References
Catalyst Aluminum chloride (AlCl₃), Copper sulfate (CuSO₄) Lewis acid catalyst for Friedel-Crafts and diazotization reactions
Temperature 0–40°C for acylation; 15–40°C for diazotization Avoids side reactions and decomposition
Solvent Dichloromethane, toluene, or acetic acid Solvent choice affects yield and purity
pH 3–6 (optimal ~4) during diazotization Controlled with ammoniacal liquor or acid
Reaction time 1–3 hours Depends on step and scale
Purification Steam distillation, solvent extraction, reduced-pressure distillation Ensures high purity (95–99%)
Yield 70–85% depending on method Comparable to related difluoroacetophenones

Research Findings and Comparative Analysis

  • Yield and Purity: Methods involving diazotization and copper-catalyzed coupling yield 79% product with 95–99% purity in related difluoroacetophenones.
  • Regioselectivity: The position of chlorine and fluorine atoms significantly influences the electrophilic substitution pattern, with fluorine atoms exerting strong ortho/para-directing effects that can be exploited to achieve the 6'-chloro substitution.
  • Environmental Considerations: Newer methods avoid ozone-depleting substances (ODS) by using non-ODS-based difluorocarbene precursors, enhancing environmental compatibility.
  • Industrial Scale: Continuous flow reactors and automated control systems optimize reaction parameters for large-scale production with consistent quality.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Friedel-Crafts Acylation 6-chloro-2,3-difluorobenzene Acetyl chloride, AlCl₃ 0–40°C, DCM solvent 70–80 Requires precise temperature control
Halogenation of Acetophenone 2',3'-difluoroacetophenone SOCl₂ or NCS Low temp, stoichiometric 65–75 Selective chlorination at 6' position
Diazotization and Coupling 6-chloro-2,3-difluoroaniline NaNO₂, CuSO₄, acetaldoxime pH 3–6, 15–40°C ~79 Mild conditions, high purity
Difluorocarbene Precursor 2,2,2-trifluoroacetophenone Non-ODS reagents Ambient to moderate temp High Environmentally friendly alternative

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6'-chloro-2',3'-difluoroacetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Fries rearrangement of appropriately substituted phenyl esters under acidic conditions (e.g., AlCl₃ catalysis) . Alternative routes include Friedel-Crafts acylation of 2,3-difluorochlorobenzene derivatives using acetyl chloride. Reaction temperature (0–50°C) and stoichiometry of Lewis acids significantly affect yield. For example, excess AlCl₃ may lead to over-acylation by-products, reducing purity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers address discrepancies in NMR data for halogenated acetophenones?

  • Methodological Answer : Fluorine and chlorine substituents cause complex splitting patterns in ¹H NMR due to scalar (J) coupling. For this compound, use high-field NMR (≥400 MHz) and compare with DFT-calculated chemical shifts. If signals overlap (e.g., aromatic protons), employ 2D NMR (COSY, HSQC) to resolve assignments. Cross-validate with mass spectrometry (DART-MS or ESI-MS) for molecular ion confirmation .

Q. What purification techniques are optimal for achieving >95% purity?

  • Methodological Answer : After synthesis, perform recrystallization using ethanol/water mixtures to remove polar impurities. For non-polar by-products (e.g., unreacted acylating agents), use flash chromatography with gradient elution (hexane → ethyl acetate). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare with literature values, e.g., 172–176°C for related compounds) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The ortho/para-directing effects of fluorine and chlorine alter electrophilicity. Computational studies (e.g., DFT calculations ) reveal that the electron-withdrawing nature of fluorine increases the acetophenone carbonyl's susceptibility to nucleophilic attack. Experimentally, track reaction kinetics using in situ IR spectroscopy to monitor carbonyl stretching frequency shifts during substitutions (e.g., Grignard reactions) .

Q. What strategies mitigate steric hindrance during functionalization of the acetophenone ring?

  • Methodological Answer : Steric hindrance from 2',3'-difluoro substituents can impede reactions at the 6'-chloro position. Use bulky directing groups (e.g., tert-butyl) temporarily to shield adjacent positions. Alternatively, employ microwave-assisted synthesis to enhance reaction rates under high-temperature, short-duration conditions, overcoming steric barriers .

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Contradictions often arise from polymorphism or solvent residues . Perform thermogravimetric analysis (TGA) to assess thermal stability and X-ray crystallography to determine solid-state structure. For spectral discrepancies, re-examine sample preparation (e.g., deuterated solvent purity) and calibrate instruments with certified reference standards .

Q. What computational tools predict the regioselectivity of electrophilic aromatic substitution (EAS) in polyhalogenated acetophenones?

  • Methodological Answer : Use Fukui function analysis (via Gaussian or ORCA software) to map nucleophilic/electrophilic sites. For this compound, simulations predict EAS occurs preferentially at the 4'-position due to lower steric and electronic hindrance. Validate predictions experimentally via isotopic labeling or competition reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6'-Chloro-2',3'-difluoroacetophenone
Reactant of Route 2
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6'-Chloro-2',3'-difluoroacetophenone

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